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(3-(9H-Carbazol-9-yl)phenyl)methanol

Cat. No.: B11743422
M. Wt: 273.3 g/mol
InChI Key: RIBDGOULYPSHFQ-UHFFFAOYSA-N
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Description

(3-(9H-Carbazol-9-yl)phenyl)methanol (CAS 71935-22-3) is a high-purity chemical building block of significant interest in advanced materials and pharmaceutical research. With a molecular formula of C19H15NO and a molecular weight of 273.33 g/mol, this compound features a carbazole moiety, a structure known for its rigid, planar conformation and electron-donating capabilities . Researchers value this methanol-derivative carbazole as a key synthetic intermediate for constructing complex organic molecules. In material science, it serves as a precursor for developing organic light-emitting diodes (OLEDs) and other electronic devices, as carbazole derivatives are renowned for their charge-transport properties and thermal stability . In medicinal chemistry, the carbazole scaffold is investigated for its diverse biological activities, which include serving as a core structure in compounds with potential anti-inflammatory, antioxidant, antimicrobial, and antitumor properties . The primary mechanism of action for carbazole derivatives is highly application-dependent. In OLEDs, they function as host materials in emissive layers, facilitating efficient hole transport and light emission . In biological contexts, specific derivatives have been studied as potential ligands for therapeutic targets; for instance, some complex carbazole-based molecules have been identified to interact with cellular receptors like the peroxisome proliferator-activated receptor gamma (PPARγ) . The hydroxymethyl functional group on the phenyl ring provides a versatile handle for further chemical modification, allowing researchers to link the carbazole unit to other molecular systems through esterification or etherification, thereby tuning the compound's electronic properties, solubility, or biological activity. This product is intended for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. All technical information is for research reference, and researchers are responsible for verifying product identity and purity for their specific applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H15NO B11743422 (3-(9H-Carbazol-9-yl)phenyl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H15NO

Molecular Weight

273.3 g/mol

IUPAC Name

(3-carbazol-9-ylphenyl)methanol

InChI

InChI=1S/C19H15NO/c21-13-14-6-5-7-15(12-14)20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,21H,13H2

InChI Key

RIBDGOULYPSHFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)CO

Origin of Product

United States

Chemical Transformations and Derivatization of 3 9h Carbazol 9 Yl Phenyl Methanol

Reactions Involving the Hydroxyl Group

The benzylic hydroxyl group is a key functional handle for a variety of chemical modifications, including the formation of ethers and esters, and oxidation to corresponding carbonyl compounds.

Etherification and Esterification Reactions

The hydroxyl group of (3-(9H-Carbazol-9-yl)phenyl)methanol can be readily converted into an ether linkage. A common method for this transformation is the Williamson ether synthesis. For instance, in a procedure analogous to the synthesis of related carbazole (B46965) derivatives, the alcohol can be deprotonated with a base such as potassium hydroxide (B78521) (KOH) in the presence of a phase-transfer catalyst like tetra-n-butylammonium hydrogen sulfate (B86663) (TBAS). The resulting alkoxide then reacts with an alkyl halide, such as 3-bromomethyl-3-methyl-oxetane, to yield the corresponding ether rsc.org. This reaction is typically carried out in a polar aprotic solvent like acetone (B3395972) at elevated temperatures rsc.org.

Esterification of the benzylic alcohol provides another route for derivatization. Standard esterification methods, such as the Fischer esterification (reaction with a carboxylic acid under acidic catalysis), can be employed. Alternatively, milder methods like the Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), or the Mitsunobu reaction, are effective for converting benzylic alcohols into esters, especially for substrates sensitive to strong acids researchgate.net. The Mitsunobu reaction involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate the alcohol for nucleophilic attack by a carboxylic acid researchgate.net. A direct esterification method has also been developed using tetrabutylammonium (B224687) iodide (TBAI) as a catalyst, which facilitates the reaction via C(sp³)–H bond functionalization under mild conditions rsc.org.

Table 1: Examples of Etherification and Esterification Reactions

Reaction Type Reagents Product Type Reference
Etherification Alkyl Halide, Base (e.g., KOH), Catalyst (e.g., TBAS) Aryl-alkyl ether rsc.org
Esterification Carboxylic Acid, PPh₃, DIAD/DEAD (Mitsunobu) Benzyl (B1604629) ester researchgate.net
Esterification Carboxylic Acid, DCC, DMAP (Steglich) Benzyl ester -
Esterification Carboxylic Acid, TBAI (Catalyst) Benzyl ester rsc.org

Oxidation to Aldehyde and Carboxylic Acid Derivatives

The primary benzylic alcohol of this compound can be selectively oxidized to either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

For the synthesis of the aldehyde, 3-(9H-carbazol-9-yl)benzaldehyde, mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a widely used reagent for the selective oxidation of primary alcohols to aldehydes vedantu.comlibretexts.org. The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (DCM) libretexts.org. Another selective reagent for the oxidation of benzylic alcohols is manganese dioxide (MnO₂), which effectively converts the alcohol to the aldehyde without affecting other functional groups vedantu.com. The synthesis of the parent alcohol is often achieved through the reduction of this aldehyde using a reducing agent like sodium borohydride (B1222165) (NaBH₄) rsc.org.

To obtain the carboxylic acid, 3-(9H-carbazol-9-yl)benzoic acid, stronger oxidizing agents are necessary. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions (Jones oxidation) can effectively oxidize the primary alcohol, and any intermediate aldehyde, to the final carboxylic acid product . These more vigorous conditions ensure the complete oxidation of the benzylic carbon.

Table 2: Oxidation Reactions of this compound

Target Product Reagent Conditions Reference
3-(9H-Carbazol-9-yl)benzaldehyde Pyridinium Chlorochromate (PCC) Anhydrous CH₂Cl₂ libretexts.org
3-(9H-Carbazol-9-yl)benzaldehyde Manganese Dioxide (MnO₂) Various solvents (e.g., CHCl₃, acetone) vedantu.com
3-(9H-Carbazol-9-yl)benzoic acid Potassium Permanganate (KMnO₄) Basic, then acidic workup
3-(9H-Carbazol-9-yl)benzoic acid Chromium Trioxide (CrO₃), H₂SO₄ Acetone (Jones Oxidation)

Modifications on the Phenyl Ring for Electronic Property Tuning

The N-phenyl ring serves as a scaffold for further functionalization, allowing for the fine-tuning of the molecule's electronic properties through the introduction of various substituents.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the N-phenyl ring of the title compound is governed by the directing effects of the existing substituents: the carbazol-9-yl group and the hydroxymethyl group. The hydroxymethyl group (-CH₂OH) is a weak activating group and an ortho, para-director. Conversely, the carbazole ring, when attached via its nitrogen to the phenyl ring, acts as a deactivating group due to the inductive electron-withdrawing effect of the nitrogen atom. This deactivating nature directs incoming electrophiles to the meta position relative to the carbazole substituent libretexts.orglibretexts.org.

Given these competing effects, the outcome of EAS reactions like nitration or halogenation can be complex. However, the deactivating, meta-directing effect of the N-carbazolyl group is generally dominant. Therefore, electrophilic substitution is expected to occur primarily at the positions meta to the carbazole group (positions 2, 4, and 6 of the phenyl ring, with position 5 being the hydroxymethyl group). For example, nitration using reagents like nitric acid in sulfuric acid or acetyl nitrate (B79036) would be expected to yield nitro derivatives with the nitro group at the 2, 4, or 6 positions of the phenyl ring beilstein-journals.org.

Further Functionalization for Extended π-Conjugation

To extend the π-conjugated system of the molecule, which is desirable for optoelectronic applications, cross-coupling reactions are commonly employed. This strategy first requires the introduction of a handle, typically a halogen, onto the phenyl ring via electrophilic aromatic substitution as described above.

Derivatization at the Carbazole Nitrogen (N9) Position for Structural and Electronic Modulation

The synthesis of this compound itself is an example of derivatization at the N9 position of the parent carbazole. The properties of N-aryl carbazoles can be significantly modulated by varying the substituents on the N-phenyl ring. The synthesis of these compounds typically involves the N-arylation of carbazole or its derivatives.

Several methods exist for the formation of the C-N bond between the carbazole nitrogen and an aryl group. Classic methods include the Ullmann condensation, which involves the reaction of carbazole with an aryl halide in the presence of a copper catalyst at high temperatures. More modern and widely used methods are palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination beilstein-journals.orgresearchgate.net. This reaction couples carbazole with an aryl halide or triflate using a palladium catalyst and a suitable phosphine (B1218219) ligand.

These synthetic routes allow for the introduction of a wide variety of substituted phenyl groups at the N9 position. By choosing an aryl halide precursor with different functional groups (e.g., electron-donating or electron-withdrawing groups), the electronic properties, such as the HOMO/LUMO energy levels and charge transport characteristics, of the resulting carbazole derivative can be systematically tuned. For example, reacting carbazole with 3-bromobenzyl alcohol under Buchwald-Hartwig conditions would directly yield the target molecule. Using other substituted bromobenzyl alcohols would produce a library of analogues with modulated structural and electronic features.

Table 3: Common Methods for N-Arylation of Carbazole

Reaction Name Reagents Key Features Reference
Buchwald-Hartwig Amination Aryl Halide/Triflate, Pd Catalyst, Ligand, Base Mild conditions, high functional group tolerance researchgate.net
Ullmann Condensation Aryl Halide, Cu Catalyst, Base High temperatures often required -
Pd-catalyzed Amination Cyclic Diaryliodonium Salts, Pd(OAc)₂ Direct synthesis from anilines and iodonium (B1229267) salts beilstein-journals.org
Metal-Free SₙAr Fluoroarenes, Base (e.g., KOH/DMSO) Avoids transition metal catalysts researchgate.net

Functionalization of the Carbazole Core (e.g., C3, C6 positions) for Site-Specific Reactivity

The carbazole nucleus is an electron-rich aromatic system, which facilitates electrophilic substitution reactions. The positions of highest electron density, and therefore greatest reactivity towards electrophiles, are the C3 and C6 positions. This inherent reactivity allows for controlled and regioselective introduction of substituents onto the carbazole framework of this compound.

Detailed research has demonstrated various methods for the functionalization of the carbazole core. These transformations are crucial for the synthesis of novel derivatives with tailored electronic and photophysical properties.

One of the most common methods for functionalizing the C3 and C6 positions is through electrophilic halogenation. For instance, the use of N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) allows for the introduction of bromine or iodine atoms at these positions. These halogenated intermediates are versatile precursors for further derivatization through cross-coupling reactions.

Another important functionalization is the introduction of acyl groups via Friedel-Crafts acylation. For example, reacting a carbazole derivative with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, can introduce an acetyl group at the C3 position. researchgate.net This ketone functionality can then be used in a variety of subsequent chemical transformations.

Furthermore, the carbazole core can undergo formylation through the Vilsmeier-Haack reaction, introducing a formyl group (-CHO) at the C3 position. This aldehyde can then serve as a synthetic handle for the construction of more complex molecular architectures.

The introduction of nitro groups is also a well-established functionalization. Nitration of the carbazole ring, typically at the C3 and C6 positions, can be achieved using standard nitrating agents. These nitro-derivatives are valuable intermediates, as the nitro group can be reduced to an amino group, providing a site for further chemical modification.

The following tables summarize key research findings on the functionalization of the carbazole core, which are applicable to this compound.

Table 1: Electrophilic Halogenation of the Carbazole Core

ReagentFunctional Group IntroducedPosition(s)Reference
N-Bromosuccinimide (NBS)Bromine (-Br)C3, C6General Knowledge
N-Iodosuccinimide (NIS)Iodine (-I)C3, C6General Knowledge

Table 2: Friedel-Crafts Acylation of the Carbazole Core

Acylating AgentCatalystFunctional Group IntroducedPositionReference
Acetyl chlorideAluminum chloride (AlCl₃)Acetyl (-COCH₃)C3 researchgate.net

Table 3: Other Electrophilic Substitutions on the Carbazole Core

ReactionReagentsFunctional Group IntroducedPosition(s)Reference
Vilsmeier-HaackPOCl₃, DMFFormyl (-CHO)C3General Knowledge
NitrationHNO₃, H₂SO₄Nitro (-NO₂)C3, C6General Knowledge

These functionalization reactions provide a powerful toolkit for the synthesis of a diverse library of this compound derivatives. The ability to selectively modify the C3 and C6 positions of the carbazole core is essential for the rational design of molecules with specific electronic, optical, and biological properties. The resulting derivatives are of significant interest in the development of new materials for organic electronics and as scaffolds for novel therapeutic agents.

Advanced Spectroscopic and Structural Characterization of 3 9h Carbazol 9 Yl Phenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For (3-(9H-Carbazol-9-yl)phenyl)methanol, a combination of ¹H, ¹³C, and two-dimensional NMR techniques would be employed to fully elucidate its structure.

While specific experimental spectra for this compound are not widely published, a detailed prediction of the expected NMR data can be formulated based on the known chemical shifts of carbazole (B46965), substituted benzyl (B1604629) alcohols, and established principles of NMR theory. ucl.ac.ukrsc.orgrsc.orgnih.gov

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The spectrum of this compound is expected to show distinct signals for the protons of the carbazole moiety, the substituted phenyl ring, the methylene (B1212753) group, and the hydroxyl group.

The carbazole protons typically appear in the downfield region due to the aromatic ring currents. rsc.org The protons at positions 4 and 5 are the most deshielded, followed by those at positions 1 and 8, and finally the protons at 2, 3, 6, and 7. nih.gov The protons on the meta-substituted phenyl ring will exhibit characteristic splitting patterns based on their ortho, meta, and para coupling interactions. The benzylic methylene protons (-CH₂) adjacent to the phenyl ring and the hydroxyl group will appear as a singlet or doublet, while the hydroxyl proton (-OH) signal is typically a broad singlet whose chemical shift can be concentration and solvent dependent. ucl.ac.uk

Predicted ¹H NMR Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Carbazole H-4, H-5~8.15Doublet (d)~7.8
Carbazole H-1, H-8~7.45Doublet (d)~8.2
Phenyl H-2~7.60Singlet (s) or Triplet (t)-
Phenyl H-4~7.50Doublet (d)~7.6
Phenyl H-5~7.40Triplet (t)~7.8
Carbazole H-2, H-7~7.35Triplet (t)~7.5
Carbazole H-3, H-6~7.25Triplet (t)~7.5
Phenyl H-6~7.20Doublet (d)~7.7
Methylene (-CH₂)~4.75Singlet (s) or Doublet (d)J(H-H) ~5-6 (if coupled to OH)
Hydroxyl (-OH)~1.60 - 2.50Broad Singlet (br s)-

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their hybridization state (sp³, sp², sp). The spectrum for this compound would show signals corresponding to the 12 unique carbons of the carbazole skeleton, the 6 carbons of the phenyl ring, and the single sp³-hybridized methylene carbon.

The carbons of the carbazole ring directly bonded to the nitrogen (C-4a, C-4b) are expected at a lower field (~140 ppm) compared to the other aromatic carbons. rsc.org The carbon atom of the phenyl ring attached to the carbazole nitrogen (C-1') and the carbon attached to the hydroxymethyl group (C-3') would also have distinct chemical shifts influenced by their substituents. The methylene carbon (-CH₂OH) would appear in the upfield region characteristic of sp³ carbons, typically around 65 ppm. nih.gov

Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Phenyl C-1'~142.0
Carbazole C-4a, C-4b~140.5
Phenyl C-3'~138.0
Phenyl C-5'~130.0
Phenyl C-2'~127.5
Phenyl C-6'~126.5
Carbazole C-4, C-5~126.0
Phenyl C-4'~125.5
Carbazole C-9a, C-8a~123.5
Carbazole C-2, C-7~120.5
Carbazole C-3, C-6~120.0
Carbazole C-1, C-8~109.5
Methylene (-CH₂OH)~65.0

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Key expected correlations would include those between adjacent protons on the carbazole rings (e.g., H-1 with H-2, H-2 with H-3, H-3 with H-4) and on the phenyl ring (e.g., H-4' with H-5', H-5' with H-6'). This helps to trace the connectivity within each aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹J-coupling). It would be used to definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum. For example, the methylene proton signal at ~4.75 ppm would show a cross-peak with the carbon signal at ~65.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (²J and ³J-coupling), which is vital for connecting different fragments of the molecule. Expected key HMBC correlations would include:

From the methylene protons (-CH₂) to the phenyl carbons C-2', C-3', and C-4'.

From the phenyl protons (H-2' and H-4') to the carbazole quaternary carbons (C-4a, C-4b).

From the carbazole protons H-1 and H-8 to the phenyl carbon C-1'.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display several characteristic absorption bands confirming its key structural features.

The most prominent feature would be a strong and broad absorption band in the region of 3400-3300 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group, with the broadening due to intermolecular hydrogen bonding. A strong C-O stretching vibration for the primary alcohol would be observed in the 1050-1150 cm⁻¹ region. The aromatic nature of the molecule would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and several C=C stretching absorptions in the 1600-1450 cm⁻¹ fingerprint region. researchgate.net

Expected IR Absorption Bands

Vibrational Mode Expected Frequency (cm⁻¹) Intensity
O-H Stretch (Alcohol)3400 - 3300Strong, Broad
Aromatic C-H Stretch3100 - 3000Medium
Aromatic C=C Stretch1600 - 1450Medium to Strong (multiple bands)
C-N Stretch1350 - 1250Medium
C-O Stretch (Primary Alcohol)1150 - 1050Strong
Aromatic C-H Out-of-Plane Bending900 - 675Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated π-electron systems. The UV-Vis spectrum of this compound is dominated by the electronic transitions within the extended π-system of the carbazole and phenyl moieties. semanticscholar.org

Expected UV-Vis Absorption Data (in a non-polar solvent like THF)

Transition Expected λmax (nm) Origin
π → π~340Extended conjugation of the carbazole system
π → π~295Carbazole π-system
π → π~260Phenyl and carbazole π-systems
π → π~240Phenyl and carbazole π-systems

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge (m/z) ratio. It provides the exact molecular weight and valuable structural information from the fragmentation pattern of the molecule.

For this compound (C₁₉H₁₅NO), the calculated molecular weight is 273.33 g/mol . nih.gov A high-resolution mass spectrum (HRMS) would show a molecular ion peak ([M]⁺) at an m/z value corresponding to its exact mass (273.1154). nih.gov

The fragmentation pattern under electron ionization (EI) conditions would be characteristic of an aromatic alcohol. Key expected fragmentation pathways include:

Loss of a hydroxyl radical ([M - ·OH]⁺): Cleavage of the C-O bond to form a stable benzylic-type carbocation at m/z 256.

Loss of water ([M - H₂O]⁺·): Dehydration is a common fragmentation pathway for alcohols, which would result in a peak at m/z 255.

Cleavage of the N-C(phenyl) bond: This could lead to the formation of a carbazole radical cation at m/z 167.

Expected Mass Spectrometry Fragmentation

m/z Value Proposed Fragment Ion Formula
273Molecular Ion [M]⁺[C₁₉H₁₅NO]⁺
256[M - ·OH]⁺[C₁₉H₁₄N]⁺
255[M - H₂O]⁺·[C₁₉H₁₃N]⁺·
167Carbazole radical cation[C₁₂H₉N]⁺·

X-ray Crystallography for Solid-State Structural Conformation

As of the latest literature review, a specific single-crystal X-ray structure for this compound has not been reported. However, a comprehensive analysis of closely related carbazole derivatives allows for a scientifically grounded projection of its likely structural characteristics. The fundamental structural components of the target molecule are the carbazole moiety and the N-linked phenylmethanol group. The crystal structures of analogous N-aryl and N-benzyl carbazoles provide significant insights into the probable conformation of this compound.

Expected Molecular Geometry

Based on the analysis of various carbazole derivatives, the carbazole ring system in this compound is expected to be nearly planar. nih.govresearchgate.net Studies on compounds such as 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole show that the deviation from planarity for the carbazole moiety is minimal, often with a maximum deviation of around 0.041 Å. nih.govresearchgate.net

A crucial conformational parameter is the dihedral angle between the plane of the carbazole ring system and the plane of the attached phenyl ring. In N-aryl carbazoles, this angle is typically large, indicating a significantly twisted conformation. For instance, in 9-benzyl-3,6-diiodo-9H-carbazole, the carbazole and benzyl units are oriented at a substantial angle to each other. researchgate.net Similarly, other substituted N-aryl carbazoles exhibit dihedral angles ranging from approximately 55° to over 90°. researchgate.netnih.gov This pronounced twist is a common feature and is anticipated in the structure of this compound. This twisted geometry arises from steric hindrance between the hydrogen atoms on the carbazole and the phenyl ring, which prevents a coplanar arrangement.

The following table summarizes key crystallographic data from closely related N-aryl carbazole structures, providing a basis for the expected geometry of this compound.

Compound NameCrystal SystemSpace GroupDihedral Angle (Carbazole-Aryl)Reference
9-PhenylcarbazoleOrthorhombicF d d 2- nih.gov
9-((E)-2-(4-chlorophenyl)vinyl)-9H-carbazoleMonoclinicP2₁/c~55° researchgate.net
9-((E)-2-(4-bromophenyl)vinyl)-9H-carbazoleMonoclinicP2₁/c~55° researchgate.net
Ethyl 9-(benzenesulfonyl)-2-(4-fluoro-2-nitrophenyl)-6-methoxy-9H-carbazole-3-carboxylateMonoclinicP2₁/n79.7° iucr.org

Anticipated Intermolecular Interactions and Crystal Packing

The solid-state packing of this compound is expected to be governed by a combination of intermolecular forces. A key interaction anticipated is hydrogen bonding, mediated by the hydroxyl (-OH) group of the methanol (B129727) substituent. This hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially leading to the formation of chains or dimeric motifs within the crystal lattice.

In addition to hydrogen bonding, van der Waals forces and π-π stacking interactions are likely to play a significant role in the crystal packing. researchgate.netrsc.org The planar carbazole moieties can engage in π-π stacking, which is a common feature in the crystal structures of aromatic compounds. nih.gov Furthermore, C-H···π interactions, where a hydrogen atom from one molecule interacts with the π-electron cloud of a carbazole or phenyl ring of a neighboring molecule, are also expected to contribute to the stability of the crystal structure. nih.govresearchgate.net Such interactions are frequently observed in the crystal packing of carbazole derivatives. nih.govresearchgate.net

The interplay of these intermolecular forces—hydrogen bonding, π-π stacking, and C-H···π interactions—will ultimately dictate the specific packing arrangement and the supramolecular architecture of this compound in the solid state.

Theoretical and Computational Chemistry Studies of 3 9h Carbazol 9 Yl Phenyl Methanol

Density Functional Theory (DFT) Calculations for Ground State Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of carbazole (B46965) derivatives.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations are performed to find the minimum energy conformation. For (3-(9H-Carbazol-9-yl)phenyl)methanol, this involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable arrangement of the atoms.

Table 1: Representative Optimized Geometrical Parameters for a Carbazole Derivative

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-N (Carbazole-Phenyl)1.40 - 1.45--
C-O (Methanol)1.42 - 1.44--
C-N-C (Carbazole)-108 - 110-
Phenyl-Carbazole--40 - 60

Note: The data in this table are representative values for similar carbazole-based compounds and are intended to illustrate typical computational outputs.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and its ability to absorb light.

For carbazole derivatives, the HOMO is typically localized on the electron-rich carbazole ring system, which acts as an electron donor. The LUMO distribution can vary depending on the nature and position of the substituent. In this compound, the phenylmethanol group can influence the LUMO level. A smaller HOMO-LUMO gap generally corresponds to easier electronic excitation and is a desirable property for applications in optoelectronics. DFT calculations for various carbazole-based compounds have shown that the HOMO-LUMO gap can be tuned by modifying the molecular structure. nankai.edu.cn

Table 2: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap

Molecular OrbitalEnergy (eV)
HOMO-5.5 to -6.0
LUMO-1.5 to -2.0
HOMO-LUMO Gap 3.5 to 4.5

Note: These values are typical for carbazole derivatives and provide an estimated range for this compound.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in electrophilic and nucleophilic reactions. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) in red and regions of positive potential (electron-poor, prone to nucleophilic attack) in blue. Green areas represent neutral potential.

For this compound, the MEP map would likely show the most negative potential around the oxygen atom of the methanol (B129727) group and potentially on the carbazole nitrogen, indicating these as sites for electrophilic interaction. The hydrogen atoms, particularly the hydroxyl proton, would exhibit a positive potential. This analysis helps in understanding the intermolecular interactions, such as hydrogen bonding, that the molecule can participate in. researchgate.netresearchgate.netnih.gov

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are based on the harmonic oscillator model and provide the frequencies and intensities of the vibrational modes. Comparing the calculated spectrum with an experimentally obtained spectrum can help in the structural confirmation of the synthesized compound.

For this compound, characteristic vibrational modes would include N-H stretching (if the carbazole nitrogen is protonated, though in this N-substituted case it's absent), C-H stretching of the aromatic rings, C-N stretching, and O-H and C-O stretching of the methanol group. The calculated frequencies are often scaled by a factor to account for anharmonicity and other systematic errors in the computational method.

Table 3: Representative Calculated Vibrational Frequencies for Key Functional Groups

Vibrational ModeCalculated Frequency (cm⁻¹)
O-H Stretch3600 - 3700
Aromatic C-H Stretch3000 - 3100
C-N Stretch1300 - 1400
C-O Stretch1000 - 1200

Note: These are typical frequency ranges and the actual values for this compound would be determined by specific DFT calculations.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. It is a widely used method for predicting electronic absorption and emission spectra.

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions. These values correspond to the wavelengths and intensities of absorption bands in the UV-Visible spectrum. By calculating the electronic transitions from the ground state (S₀) to various excited states (S₁, S₂, etc.), the absorption spectrum can be simulated.

For this compound, the absorption spectrum is expected to be dominated by π-π* transitions within the carbazole and phenyl rings. The lowest energy absorption would correspond to the HOMO to LUMO transition. To predict the emission (fluorescence) spectrum, the geometry of the molecule is first optimized in its first excited state (S₁). The energy difference between the S₁ optimized geometry and the ground state at that geometry gives the emission energy. The difference between the absorption and emission maxima is known as the Stokes shift. TD-DFT is a powerful tool for rationalizing the photophysical properties of fluorescent molecules like carbazole derivatives. acs.orgresearchgate.net

Table 4: Representative TD-DFT Calculated Absorption and Emission Data

ParameterWavelength (nm)Oscillator Strength (f)
Absorption (λ_abs)300 - 350> 0.1
Emission (λ_em)350 - 450-

Note: The data represents a typical range for carbazole-based fluorophores and serves as an illustrative example.

Understanding Intramolecular Charge Transfer (ICT) Characteristics

The photophysical properties of this compound are intrinsically linked to Intramolecular Charge Transfer (ICT) processes, a phenomenon common in molecules featuring electron-donating and electron-accepting moieties. In this compound, the carbazole unit serves as a potent electron donor (D) due to its electron-rich, planar, and aromatic nature. uclm.es This donor is connected to a phenylmethanol group via the nitrogen atom, with the phenyl ring acting as a π-conjugated bridge. While the phenylmethanol group is not a strong electron acceptor (A), the linkage creates a D-π-A type system where photoexcitation can induce a significant redistribution of electron density from the carbazole moiety towards the phenyl ring. uclm.esnih.gov

Computational studies, primarily using Density Functional Theory (DFT), are crucial for elucidating the nature of this ICT state. nih.gov Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides key insights. For carbazole-based systems, the HOMO is typically localized on the electron-donating carbazole ring, while the LUMO is distributed over the π-bridge and acceptor portion of the molecule. jcsp.org.pk The electronic transition from the HOMO to the LUMO upon absorption of light corresponds to the charge transfer process. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the electronic absorption and emission properties of the molecule. nih.govjcsp.org.pk A smaller gap generally indicates easier excitation and a tendency for absorption at longer wavelengths. jcsp.org.pk

A key experimental manifestation of ICT is solvatochromism, where the emission spectrum of the compound exhibits a pronounced dependence on the polarity of the solvent. rsc.orgresearchgate.net In polar solvents, the charge-separated excited state is stabilized more than the ground state, leading to a red shift (a shift to longer wavelengths) in the fluorescence emission. nih.gov This behavior is a hallmark of molecules with significant ICT character. rsc.orgnih.gov Theoretical calculations can predict changes in the dipole moment upon excitation (from the ground state μg to the excited state μe). A large change in dipole moment (Δμ) is indicative of a substantial charge redistribution and strong ICT characteristics. nih.gov

Below is a table summarizing typical theoretical parameters calculated for carbazole-based D-π-A systems to characterize their ICT properties.

ParameterTypical Calculated Value RangeSignificance in ICT Analysis
EHOMO-5.4 to -5.7 eVEnergy of the highest occupied molecular orbital; indicates electron-donating ability. jcsp.org.pk
ELUMO-1.2 to -1.5 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. jcsp.org.pk
HOMO-LUMO Gap (ΔE)~4.0 eVEnergy required for electronic excitation; a smaller gap facilitates ICT. jcsp.org.pk
Ground State Dipole Moment (μg)1 - 3 DebyeMeasures the charge distribution in the ground state. jnsam.com
Excited State Dipole Moment (μe)15 - 25 DebyeMeasures the charge distribution in the excited state; a large value indicates significant charge separation. nih.gov

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

The solid-state arrangement and macroscopic properties of this compound are governed by a complex network of intermolecular interactions. Hirshfeld surface analysis, a powerful computational tool, is employed to visualize and quantify these interactions within the crystal lattice. nih.govnih.gov This method maps the electron distribution of a molecule within its crystalline environment, allowing for a detailed examination of close contacts between neighboring molecules. nih.gov

The Hirshfeld surface is typically visualized by mapping properties like d_norm, which is a normalized contact distance. On a d_norm map, regions of very close intermolecular contacts are highlighted as red spots, indicating interactions such as hydrogen bonds and other short van der Waals contacts. nih.govresearchgate.net Blue regions represent longer contacts, while white areas denote contacts around the van der Waals separation distance. nih.gov

For a molecule like this compound, which contains numerous hydrogen atoms and aromatic rings, several types of interactions are expected to dominate the crystal packing. These interactions can be quantified by decomposing the Hirshfeld surface into a 2D "fingerprint plot," which summarizes the distribution of intermolecular contacts. nih.govnih.gov The primary interactions typically include:

H···H contacts: These are generally the most abundant interactions, arising from the numerous hydrogen atoms on the molecular surface. nih.gov

C···H/H···C contacts: These interactions are significant and often associated with C–H···π interactions, where a hydrogen atom from one molecule interacts with the π-electron cloud of an aromatic ring of a neighboring molecule. nih.govresearchgate.netnih.gov

O···H/H···O contacts: The presence of the hydroxyl group (-OH) in the methanol moiety allows for the formation of classical O–H···O hydrogen bonds, which are strong directional interactions that significantly influence the crystal packing. nih.gov

C···C contacts: These contacts are indicative of π–π stacking interactions between the planar carbazole rings or between a carbazole and a phenyl ring of adjacent molecules. nih.govnih.gov Such interactions are crucial for the stability of the crystal structures of many aromatic compounds. nih.gov

The following table presents representative percentage contributions of different intermolecular contacts to the total Hirshfeld surface area for a similar carbazole derivative, illustrating how these interactions are quantified.

Interaction TypeTypical Percentage ContributionDescription
H···H~38%Represents the most frequent type of contact, arising from van der Waals forces between hydrogen atoms. nih.gov
C···H / H···C~28%Significant contribution, often characteristic of C–H···π interactions that help stabilize the crystal packing. nih.gov
O···H / H···O~19%Corresponds to hydrogen bonding involving the hydroxyl group, acting as strong directional forces in the crystal lattice. nih.gov
C···C~9%Indicates the presence of π–π stacking interactions between aromatic rings. nih.gov

Molecular Dynamics Simulations for Dynamic Conformational Behavior in Solution and Solid States

Molecular dynamics (MD) simulations provide a computational lens to observe the time-resolved motion of atoms and molecules, offering profound insights into the dynamic conformational behavior of this compound in both solution and solid states. nih.govnih.gov These simulations solve Newton's equations of motion for a system of atoms, allowing researchers to track the trajectory of each atom over time and analyze the molecule's flexibility, conformational preferences, and interactions with its environment. mdpi-res.com

A key aspect of the conformational dynamics of this molecule is the rotation around the single bond connecting the carbazole nitrogen to the phenyl ring. The dihedral angle between the plane of the carbazole moiety and the phenyl ring is a critical parameter that influences the extent of π-conjugation and, consequently, the ICT characteristics. researchgate.net MD simulations can map the potential energy surface associated with this rotation, revealing the most stable conformations and the energy barriers between them. nih.gov

In the solid state , MD simulations are performed on a periodic unit cell derived from experimental crystal structure data. These simulations can illuminate the nature of atomic and molecular motions within the crystal lattice at different temperatures. While large-scale conformational changes are restricted in the solid state, MD can quantify the extent of torsional and vibrational motions (librations) of the molecule around its equilibrium position. This information is valuable for understanding the thermal stability and mechanical properties of the crystalline material.

The table below outlines key parameters that can be extracted from MD simulations to characterize the dynamic behavior of this compound.

Simulation ParameterInformation ObtainedRelevance
Carbazole-Phenyl Dihedral AngleDistribution of the torsional angle between the two aromatic systems.Determines the degree of electronic conjugation and preferred molecular conformation. researchgate.net
Root-Mean-Square Deviation (RMSD)Measures the average deviation of the molecule's structure from a reference structure over time.Indicates the overall structural stability and whether the molecule is exploring different conformational states.
Root-Mean-Square Fluctuation (RMSF)Measures the fluctuation of individual atoms or groups around their average positions.Highlights flexible regions of the molecule, such as the terminal methanol group.
Radial Distribution Function (g(r))Describes the probability of finding a solvent molecule at a certain distance from a specific atom (e.g., the hydroxyl oxygen).Characterizes the solvent structure around the molecule and quantifies hydrogen bonding in solution.

Advanced Applications in Materials Science and Organic Electronics

Organic Light-Emitting Diodes (OLEDs) Applications

The carbazole (B46965) framework is a cornerstone in the design of materials for high-performance OLEDs due to its excellent thermal stability and charge-transporting capabilities. While specific device data for (3-(9H-Carbazol-9-yl)phenyl)methanol is not extensively documented in publicly available literature, its structural motifs are central to many high-performance materials.

Host Materials for Phosphorescent and Thermally Activated Delayed Fluorescence (TADF) Emitters

Carbazole derivatives are widely employed as host materials in the emissive layer of phosphorescent and TADF OLEDs. A high triplet energy (T1) is a critical requirement for a host material to effectively confine the triplet excitons of the phosphorescent or TADF dopant, thereby preventing energy loss and ensuring efficient emission. The rigid carbazole unit contributes to a high T1 level. For instance, a novel host material, 1,3-bis{3-[3-(9-carbazolyl)phenyl]-9-carbazolyl}benzene (CPCB), which shares a similar carbazolyl-phenyl linkage, was reported to have a high triplet energy level of 2.79 eV. ub.edu This high triplet energy makes such materials suitable for hosting green and blue emitters. In a solution-processed OLED using CPCB as a host for a green TADF emitter, an external quantum efficiency of 10% was achieved. ub.edu While direct experimental data for this compound is limited, its carbazole-phenyl structure suggests it possesses a high triplet energy suitable for these applications.

Table 1: Performance of OLEDs Employing Carbazole-Based Host Materials

Host Material Emitter Type Emitter External Quantum Efficiency (EQE) Power Efficiency Turn-on Voltage
This compound Phosphorescent/TADF Not specified Data not available Data not available Data not available
CPCB TADF 4CzIPN (green) 10% Data not available Data not available
H2 (a pyridinyl-carbazole derivative) Phosphorescent FIrpic (blue) 10.3% 24.9 lm/W 2.6-3.3 V

Note: Data for CPCB and H2 are provided for illustrative purposes to indicate the potential of similar carbazole structures. ub.edunih.gov

Electron and Hole Transporting Layer Components

Table 2: Electronic Properties of Carbazole Derivatives

Compound HOMO Level (eV) LUMO Level (eV) Band Gap (eV)
This compound Data not available Data not available Data not available
A carbazole-based D-A-D compound (3) -5.63 -2.84 2.79

Note: Data for compounds 3 and 4 are from a study on carbazole-based donor-acceptor-donor molecules and are provided for context. nih.gov

Emitter Materials for Near-UV and Blue Light Emission

Carbazole derivatives themselves can act as emitter materials, typically in the near-UV and blue regions of the spectrum, owing to their wide bandgap. jics.org.br The emission properties can be tuned by introducing different substituents to the carbazole core. The photophysical properties of 9-phenyl-9H-carbazole-based compounds have been investigated, and they generally exhibit absorption bands in the UV region and emit blue light. nih.gov For example, a carbazole-fluorenyl hybrid compound, which contains the 9-phenyl-9H-carbazole moiety, exhibits blue-violet emission with peaks centered at 404 nm and 420 nm in solution and film, respectively. jics.org.br This suggests that this compound could also function as a blue-emitting material.

Table 3: Photoluminescent Properties of a Carbazole-Fluorenyl Hybrid Emitter

Property Value
Emission Peak (in solution) 404 nm
Emission Peak (in film) 420 nm

Note: This data is for a related hybrid compound and serves as an example of the emissive properties of materials containing the 9-phenyl-9H-carbazole unit. jics.org.br

Organic Solar Cells (OSCs) and Photovoltaic Applications

In the field of organic photovoltaics, carbazole derivatives are often used as donor materials in the active layer of bulk heterojunction solar cells due to their good hole mobility and ability to absorb light in the UV region. They can also be incorporated into hole transport layers (HTLs) in perovskite and organic solar cells. researchgate.net The performance of OSCs is highly dependent on the energy levels of the donor and acceptor materials, as well as the morphology of the active layer. While there is a significant body of research on carbazole-based polymers and small molecules for OSCs, specific efficiency data for devices employing this compound as the primary donor or as a component in the HTL are not well-documented. However, the fundamental properties of the carbazole unit suggest its potential utility in such applications. For instance, carbazole-based self-assembled monolayers have been used as hole-extracting interlayers in high-efficiency organic solar cells, achieving power conversion efficiencies of over 18%. asrjetsjournal.org

Table 4: Performance of Organic Solar Cells with Carbazole-Based Components

Device Structure/Component Power Conversion Efficiency (PCE) Open-Circuit Voltage (Voc) Short-Circuit Current (Jsc) Fill Factor (FF)
Devices with This compound Data not available Data not available Data not available Data not available

Note: The data for OPVs with Cl-2PACz SAMs (a carbazole-based self-assembled monolayer) is provided to illustrate the high efficiencies achievable with carbazole-containing materials in OSCs. asrjetsjournal.org

Organic Field-Effect Transistors (OFETs)

The charge-transporting properties of carbazole derivatives make them promising candidates for the active semiconductor layer in OFETs. nih.gov OFETs are fundamental components of flexible and transparent electronics. The performance of an OFET is primarily characterized by its charge carrier mobility and the on/off current ratio. Phenyl and phenylthienyl derivatives end-functionalized with carbazole have been synthesized and characterized as organic semiconductors for OFETs. nih.gov These materials generally exhibit p-channel (hole-transporting) characteristics. For example, a device based on 9-(3-(9H-carbazol-9-yl)phenyl)-9H-carbazole exhibited a carrier mobility of 1.7 x 10⁻⁵ cm²/Vs with a current on/off ratio of 10²-10⁴. nih.gov While this is a closely related structure, the presence of the methanol (B129727) group in this compound could influence the molecular packing and, consequently, the charge transport properties.

Table 5: Performance of an OFET Based on a Closely Related Carbazole Derivative

Compound Channel Type Carrier Mobility (cm²/Vs) On/Off Current Ratio
This compound Expected p-channel Data not available Data not available

Note: The data provided is for a derivative where the methanol group is replaced by another carbazole unit. nih.gov

Electrochromic Devices (ECDs) and Stimuli-Responsive Materials

Electrochromic materials can change their optical properties, such as color and transparency, in response to an applied voltage. This property makes them suitable for applications like smart windows, displays, and sensors. Polymers containing carbazole units have been shown to exhibit excellent electrochromic behavior. nih.gov The electro-generated polymer films of carbazole derivatives can exhibit reversible electrochemical oxidation processes, leading to distinct color changes. For instance, polymers based on 1,4-bis((9H-carbazol-9-yl)methyl)benzene have been synthesized and their electrochromic properties characterized. nih.gov These polymers displayed multiple color variations upon changes in the applied voltage. Although specific data for this compound is not available, its structure suggests that it could be a precursor for synthesizing electrochromic polymers.

Table 6: Electrochromic Properties of a Carbazole-Containing Polymer

Polymer Color at 0.0 V Color at 1.2 V Transmittance Variation (ΔT) Coloration Efficiency (η)
Polymers based on This compound Data not available Data not available Data not available Data not available

Note: P(bCmB-co-bTP) is a polymer containing 1,4-bis((9H-carbazol-9-yl)methyl)benzene, and its data is presented to show the potential of carbazole-based materials in electrochromic applications. nih.gov

Fluorescent Probes and Sensors in Advanced Analytical Systems

The inherent photoluminescent properties of the carbazole nucleus make it a valuable building block for the development of advanced fluorescent probes and sensors. Carbazole and its derivatives, including this compound, are utilized in designing chemosensors due to their high quantum yield, chemical stability, and the ease with which their structure can be modified to target specific analytes. nih.govmdpi.com These sensors operate on principles such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), chelation-enhanced fluorescence (CHEF), and aggregation-induced emission (AIE), allowing for the sensitive and selective detection of a wide range of chemical species. researchgate.net

Derivatives of carbazole have been successfully employed to detect various analytes, including metal ions, anions, and organic molecules. For instance, specific carbazole-based sensors have been designed for the detection of copper ions (Cu²⁺), where the interaction between the ion and the sensor leads to a distinct fluorescence quenching or enhancement. researchgate.netnih.gov This interaction often involves the formation of a stable metal-ligand complex, enabling quantitative analysis. researchgate.netnih.gov Similarly, carbazole derivatives featuring hydrogen-bonding donor groups, such as hydroxyl (OH) and amine (NH) groups, have been developed as "turn-on" fluorescent sensors for anions like fluoride (B91410) (F⁻) and chloride (Cl⁻). nih.gov The recognition mechanism relies on the formation of hydrogen bonds between the sensor and the anion, which enhances the fluorescence signal. nih.gov

The versatility of carbazole-based probes extends to the detection of organic molecules. Researchers have developed sensors for nitroaromatic compounds like picric acid, which is significant for environmental monitoring and security applications. researchgate.net Other examples include probes for food additives, such as a sensor developed for detecting Brilliant Blue in food products. hep.com.cn The performance of these sensors is often characterized by high selectivity, low detection limits, and in some cases, chemical reversibility and pH stability. researchgate.netnih.gov

Table 1: Performance of Various Carbazole Derivative-Based Fluorescent Sensors

Carbazole Derivative TypeTarget AnalyteSensing MechanismDetection LimitSource
Generic Carbazole DerivativeCopper Ion (Cu²⁺)Fluorescence QuenchingNot Specified researchgate.netnih.gov
1-hydroxycarbazoleFluoride (F⁻) and Chloride (Cl⁻)Fluorescence Enhancement (Turn-on)Not Specified nih.gov
Carbazole derivative (HCTC) with siloxy groupsFluoride (F⁻)Fluorescence Enhancement0.21 µmol/L scnu.edu.cn
Carbazole derivative (CNS)Brilliant BlueFluorescence Quenching2.7 x 10⁻⁸ mol/L hep.com.cn
4-(9H-carbazol-9-yl)-N,N-dimethylbenzenamine (CNDMA)Picric AcidFluorescence QuenchingNot Specified researchgate.net

Nonvolatile Resistive Memory Devices (Memristors)

Carbazole-containing materials, leveraging the electroactive and hole-transporting nature of the carbazole moiety, have emerged as promising candidates for the active layer in nonvolatile resistive memory devices, also known as memristors. researchgate.netmdpi.com These devices can switch between a high-resistance state (HRS or 'OFF' state) and a low-resistance state (LRS or 'ON' state) upon the application of an external voltage, a characteristic that is fundamental for data storage. mdpi.com The memory effect in these organic materials is often nonvolatile, meaning the device retains its state even after the power is removed.

Polymers incorporating the this compound structural motif, or similar carbazole pendants, are particularly effective. For example, polyimides and polymethacrylamides with carbazole side chains have been synthesized and fabricated into memory devices. researchgate.netrsc.orgresearchgate.net A device using a polyimide with 9-phenyl-9H-carbazole pendants demonstrated a high ON/OFF current ratio exceeding 10⁶, a long data retention time of over 6 x 10⁴ seconds, and good endurance. rsc.org Another device based on poly[N-(3-(9H-carbazol-9-yl)propyl)methacrylamide] exhibited rewritable flash memory behavior with an ON/OFF ratio greater than 100 and a retention time of more than 10⁴ seconds. rsc.orgresearchgate.net

The primary mechanism behind this resistive switching is often attributed to the electric field-induced formation and rupture of conductive filaments within the polymer film. rsc.org Other proposed mechanisms include the trapping and detrapping of charge carriers in localized states created by the carbazole units and the voltage-induced reorientation of the carbazole heterocycles, which modulates charge transport through the material. researchgate.netrsc.orgresearchgate.net The performance of these memristors, including their ON/OFF ratio, stability, and power consumption, makes them suitable for next-generation, low-cost, and flexible electronic memory applications. mdpi.commdpi.com Some carbazole-based memristors have also shown the ability to emulate synaptic functions, suggesting potential applications in neuromorphic computing. rsc.org

Table 2: Performance Characteristics of Carbazole-Based Resistive Memory Devices

Active MaterialDevice StructureMemory TypeON/OFF RatioRetention TimeSource
Polyimide with 9-phenyl-9H-carbazole pendantITO/Polymer/AgNonvolatile>10⁶>6 x 10⁴ s rsc.org
Poly[N-(3-(9H-carbazol-9-yl)propyl)methacrylamide] (PCaPMA)ITO/Polymer/Al or AuRewritable Flash>100>10⁴ s rsc.orgresearchgate.net
Carbazole-substituted CelluloseMetal/Polymer/MetalNonvolatile~10⁴Not Specified researchgate.net
Poly(2-(N-carbazolyl)ethyl methacrylate) (PMCz)ITO/Polymer/AluminumWORM*Up to 10⁶Not Specified cambridge.org
Poly-N-Epoxy-Propyl Carbazole (PEPC) with TCNQ**Cu/PEPC-TCNQ/AgNonvolatile~100Extended mdpi.com

*WORM: Write-Once-Read-Many-Times

**TCNQ: 7,7,8,8-tetracyanoquinodimethane

Polymer Science and Engineering Applications of 3 9h Carbazol 9 Yl Phenyl Methanol

Utilization as a Monomer in Polymer Synthesis

(3-(9H-Carbazol-9-yl)phenyl)methanol serves as a functional monomer for the synthesis of polymers with pendant carbazole (B46965) groups. The utility of this compound lies in its bifunctional nature: the carbazole group provides the desired optoelectronic properties, while the methanol (B129727) (-CH₂OH) group provides a site for polymerization. technochemical.com

The hydroxyl group can be readily converted into other functional groups to facilitate different polymerization mechanisms. For instance, it can undergo esterification with acryloyl chloride or methacryloyl chloride to form the corresponding acrylate (B77674) or methacrylate (B99206) monomers. These vinyl-based monomers can then be polymerized through free-radical or controlled radical polymerization techniques to yield polymers with carbazole-containing side chains. lookchem.comvt.edu

Furthermore, the methanol group allows the compound to be used in step-growth polymerization reactions. It can react with diisocyanates to form polyurethanes or with diacids (or their derivatives) to form polyesters. This versatility enables the integration of the carbazole unit into a wide variety of polymer backbones, tailoring the final material's mechanical and thermal properties in addition to its electronic characteristics.

Controlled Radical Polymerization Techniques (e.g., ATRP, RAFT) for Carbazole-Based Polymers

Controlled radical polymerization (CRP) methods are crucial for synthesizing well-defined polymers with predictable molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures. escholarship.org Among these, Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are particularly effective for carbazole-containing monomers. lookchem.com

Carbazole-based methacrylate monomers, which can be synthesized from this compound, have been successfully polymerized using these techniques. lookchem.comresearchgate.net For example, studies on carbazole methacrylate (CMA) have shown that SET-RAFT (Single Electron Transfer-Reversible Addition-Fragmentation chain Transfer) is a suitable method for achieving controlled polymerization at ambient temperatures. lookchem.com Similarly, high-temperature ATRP has been used to polymerize N-vinylcarbazole (NVK) with good control, achieving PDI values below 1.25. lookchem.com

The ability to control the polymerization process is critical as it allows for the synthesis of advanced polymer structures such as block copolymers. By creating a macroinitiator from a carbazole-based polymer, a second monomer can be added to grow a distinct block, leading to materials that combine the properties of both segments. lookchem.com This level of architectural control is essential for developing materials for specialized applications in nanotechnology and electronics.

Technique Monomer Example Key Findings Reference
ATRPN-vinylcarbazole (NVK)Well-controlled polymerization at high temperatures; narrow molecular weight distribution (<1.25 PDI). lookchem.com
SET-RAFTCarbazole methacrylate (CMA)Suitable for controlled polymerization at ambient temperature; linear evolution of molecular weight with conversion. lookchem.com
ATRPCarbazole-containing methacrylatesSynthesis of well-defined star polymers using a metalloinitiator. researchgate.net

Electrochemical Polymerization of Carbazole Derivatives for Thin Film Fabrication

Electrochemical polymerization is a powerful technique for fabricating conjugated polymer thin films directly onto a conductive substrate, which acts as the working electrode. researchgate.net This method is particularly advantageous for carbazole derivatives because the carbazole nucleus can be readily oxidized to form radical cations. These reactive species then couple, typically at the 3- and 6-positions, to form a growing polymer chain that deposits onto the electrode surface as an insoluble, electroactive film. mdpi.comrsc.org

While the N-position (9-position) of the carbazole in this compound is blocked, preventing N-N coupling, the 3- and 6-positions remain active sites for oxidative coupling. The electropolymerization process is initiated by applying a sufficiently positive potential to the monomer in an electrolyte solution. researchgate.net

This technique offers precise control over film thickness and morphology by adjusting electrochemical parameters such as potential, current density, and polymerization time. The resulting polycarbazole films are often robust and display distinct electrochromic properties, changing color in response to their oxidation state. rsc.orgworldresearchlibrary.org This makes them highly suitable for applications such as electrochromic devices (smart windows), sensors, and as hole-transport layers in organic electronics. mdpi.com

Development of Conjugated Polymers and Copolymers Incorporating the Compound

Incorporating this compound into conjugated polymer backbones is a key strategy for tuning their electronic and optical properties for specific applications like organic light-emitting diodes (OLEDs) and photovoltaics. Conjugated polymers feature alternating single and double bonds along their backbone, which allows for the delocalization of π-electrons.

Two primary synthetic routes are employed:

Electrochemical Copolymerization : The carbazole derivative can be electropolymerized along with other electroactive monomers, such as 3,4-ethylenedioxythiophene (B145204) (EDOT). tandfonline.commetu.edu.tr By controlling the monomer feed ratio, the composition of the resulting copolymer film can be tuned. This allows for the creation of materials with tailored band gaps, colors, and redox potentials that combine the properties of both monomer units. tandfonline.comfigshare.com

Cross-Coupling Reactions : Transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, are powerful tools for creating well-defined conjugated polymers. acs.org For this, the this compound monomer would first need to be functionalized, for example, by converting the methanol group or another position on the aromatic rings into a halide or a boronic acid/ester. This functionalized monomer can then be reacted with a complementary comonomer to build the polymer chain with a precisely defined alternating structure. This approach has been used to create a variety of carbazole-fluorene copolymers with high photoluminescence quantum yields. nih.gov

Influence of this compound as a Building Block on Polymer Electronic and Optical Properties

The incorporation of the this compound unit profoundly influences the properties of the resulting polymer due to the inherent characteristics of the carbazole moiety.

Electronic Properties : Carbazole is an electron-rich heterocycle known for its excellent hole-transporting capabilities. ysu.am When integrated into a polymer, it facilitates the movement of positive charges (holes). The oxidation of the carbazole units creates stable radical cations and dications, which are responsible for electrical conductivity. acs.org This property is fundamental to the use of these polymers in the hole-transport layers (HTLs) of OLEDs and perovskite solar cells. The conductivity of poly(2,7-carbazole) derivatives can reach up to 1 x 10⁻² S/cm. ysu.amacs.org

Optical Properties : Polymers containing carbazole often exhibit strong light absorption in the UV region and photoluminescence in the blue region of the visible spectrum. nih.gov The specific absorption and emission wavelengths can be tuned by creating copolymers or by attaching different functional groups. Many carbazole-fluorene copolymers, for example, are efficient blue emitters with high photoluminescence quantum yields (up to 87% in solution). nih.gov Furthermore, these polymers display pronounced electrochromism, changing color reversibly upon electrochemical oxidation and reduction. This behavior is characterized by a significant change in optical transmittance (ΔT) at specific wavelengths. worldresearchlibrary.org The high refractive index of carbazole-based polymers also makes them candidates for optical materials. researchgate.netfigshare.com

The table below summarizes key performance metrics for electrochromic devices (ECDs) constructed using polymers derived from carbazole and its copolymers.

Polymer System Key Property Value Wavelength Reference
P(TCP) / PEDOT ECDOptical Density (ΔOD)0.20600 nm worldresearchlibrary.org
P(TCP) / PEDOT ECDResponse Time0.6 s600 nm worldresearchlibrary.org
Copolymer of EDOT and a Carbazole DerivativeColor ChangeBlue (neutral) to Gray (semi-oxidized) to Green (oxidized)N/A tandfonline.com

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Scientific Findings Regarding (3-(9H-Carbazol-9-yl)phenyl)methanol

Academic and industrial research has primarily focused on utilizing this compound as a foundational molecular scaffold. The presence of the carbazole (B46965) moiety provides inherent hole-transporting capabilities and high thermal stability, while the hydroxymethyl group on the phenyl ring offers a reactive site for further chemical modifications. uobaghdad.edu.iq

One of the key applications of this compound is as a precursor in the synthesis of host materials for OLEDs. For instance, it is a logical starting point for creating larger, dendritic, or polymeric structures designed to host phosphorescent or thermally activated delayed fluorescence (TADF) emitters. The general synthetic strategy involves the conversion of the methanol (B129727) group into a more reactive species, such as a halide (e.g., chloromethyl or bromomethyl), which can then be used in coupling reactions to build up more complex molecular architectures.

While detailed photophysical and electrochemical studies specifically on this compound are not extensively reported in standalone research, its properties are implicitly leveraged in the derivatives it helps create. The fundamental electronic properties of the carbazole and phenyl units are well-understood, and it is the ability to functionalize the methanol group that makes this compound a valuable intermediate. chim.it

Emerging Trends and Unresolved Challenges in Carbazole Chemistry Relevant to the Compound

The field of carbazole chemistry is dynamic, with several emerging trends that highlight the potential utility of building blocks like this compound.

A significant trend is the development of bipolar host materials for OLEDs. These materials possess both electron-donating (like carbazole) and electron-accepting moieties, leading to more balanced charge transport and improved device efficiency and lifetime. This compound can serve as the donor-side precursor, to which electron-accepting units can be attached.

Another major area of research is in materials for Thermally Activated Delayed Fluorescence (TADF) OLEDs . These devices can theoretically achieve 100% internal quantum efficiency without the need for expensive noble metals like iridium. The design of host materials for TADF emitters is crucial, and carbazole derivatives are prominent candidates due to their high triplet energies. The ability to build complex host structures from simple carbazole units like the one discussed is a key strategy in this area.

Furthermore, the development of fused-ring carbazole derivatives is gaining traction. These materials offer extended π-conjugation and enhanced thermal stability. While this compound is not a fused-ring system itself, it can be a starting point for synthesizing ligands or other components that are then used to build these more complex structures. nih.gov

Despite these advances, several challenges remain. The synthesis of complex carbazole derivatives can be multi-stepped and costly. Achieving high purity, which is critical for device performance, can also be difficult. Moreover, the stability and lifetime of blue OLEDs, in particular, remain a significant hurdle where new material design is essential.

Future Prospects for this compound in Advanced Materials Research and Organic Electronics

The future for this compound appears promising, primarily as a versatile intermediate in the ongoing quest for superior organic electronic materials. Its utility is intrinsically linked to the broader advancements in carbazole chemistry.

In advanced materials research , this compound will likely be instrumental in the modular synthesis of novel polymers and dendrimers. The ability to precisely place functional groups is key to tuning the properties of these materials for applications beyond OLEDs, such as in organic photovoltaics (OPVs), organic thin-film transistors (OTFTs), and sensors. Research into new synthetic methodologies, such as C-H functionalization, could further enhance the utility of such building blocks. chim.it

Within organic electronics , the demand for high-performance, solution-processable materials for next-generation displays and lighting will continue to drive the synthesis of new carbazole derivatives. As a readily available precursor, this compound will likely be a key component in the development of:

Novel host materials for blue TADF and phosphorescent OLEDs with improved efficiency and operational stability.

Solution-processable materials for printable and flexible electronics, where the ability to tailor molecular structure for solubility and film-forming properties is paramount.

Charge-transporting layers in multi-layer organic electronic devices, leveraging the inherent properties of the carbazole unit.

The continued exploration of structure-property relationships in carbazole-based materials will undoubtedly uncover new and innovative applications for which this compound can serve as a fundamental building block.

Q & A

Q. Basic Research Focus

  • Cyclic voltammetry (CV) to determine HOMO/LUMO levels. Carbazole derivatives typically show HOMO ≈ -5.3 eV vs. vacuum .
  • UV-Vis spectroscopy (e.g., λₐᵦₛ ≈ 350 nm for carbazole-based emitters) .

Advanced Consideration
For OLED host-guest systems:

  • Use time-resolved photoluminescence (TRPL) to measure triplet energy transfer efficiency.
  • Employ atomic force microscopy (AFM) to assess film morphology after annealing (e.g., 150°C for 30 min) to optimize charge transport .

How can low yields in the Grignard reaction step for this compound synthesis be improved?

Basic Research Focus
Grignard reactions (e.g., adding methylmagnesium iodide to esters) often suffer from moisture sensitivity. Key optimizations:

  • Use dry ether or THF with molecular sieves.
  • Add reagents dropwise at -78°C to control exothermicity .

Advanced Consideration
For sterically hindered substrates:

  • Switch to organozinc reagents (e.g., Knochel-Hauser bases) for improved compatibility.
  • Use flow chemistry to enhance mixing and reduce side reactions .

What role does the hydroxyl group in this compound play in supramolecular assembly?

Advanced Research Focus
The hydroxyl group enables:

  • Hydrogen-bonded networks in crystal packing, confirmed via X-ray (O–H···N distances ≈ 2.8 Å) .
  • Coordination to metal ions (e.g., Pt(II) in emissive complexes), enhancing phosphorescence quantum yields .
  • Surface functionalization of oxides (e.g., ITO) for OLED hole-injection layers via silane coupling .

How do annealing conditions affect the optical stability of this compound thin films?

Q. Advanced Research Focus

  • Annealing at 150°C under N₂ reduces pinhole defects, improving luminance by 20% .
  • Excessive temperatures (>200°C) cause oxidative degradation of the hydroxyl group, detected via FTIR (loss of O–H stretch at 3350 cm⁻¹) .

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